4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile
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Overview
Description
- It belongs to the class of benzonitrile derivatives and contains a benzene ring with substituents at different positions.
- The compound’s systematic name describes its structure: this compound.
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: is a chemical compound with the following structure: .
Preparation Methods
- The synthetic route for this compound involves several steps, including Suzuki–Miyaura cross-coupling reactions.
- In one approach, the benzyloxy group is introduced using a boron reagent in a Suzuki–Miyaura coupling reaction .
- Industrial production methods may vary, but similar synthetic strategies are likely employed.
Chemical Reactions Analysis
- Common reagents include boron reagents (e.g., BH3·L), palladium catalysts, and other functional group-specific reagents.
4-(Benzyloxy)-3-chloro-5-ethoxybenzonitrile: can undergo various reactions:
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in organic synthesis due to its versatile functional groups.
Biology and Medicine:
Industry: Its use in industry may involve further derivatization or incorporation into more complex molecules.
Mechanism of Action
- Detailed information on the mechanism of action for this specific compound is scarce.
- its effects likely result from interactions with molecular targets or pathways related to its functional groups (e.g., nitrile, chloro, ethoxy).
Comparison with Similar Compounds
- Similar compounds include other benzonitriles with varying substituents (e.g., different halogens, alkyl groups).
- The uniqueness of 4-(benzyloxy)-3-chloro-5-ethoxybenzonitrile lies in its specific combination of substituents.
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-phenylmethoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-9H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROANGAYSIFGXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Cl)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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